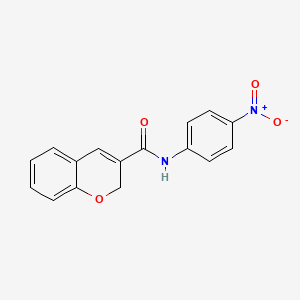

N-(4-nitrophenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-nitrophenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-16(17-13-5-7-14(8-6-13)18(20)21)12-9-11-3-1-2-4-15(11)22-10-12/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWOGNRJIISVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chromene Backbone Formation

The chromene core is synthesized via Knoevenagel condensation , where salicylaldehyde derivatives react with β-keto esters. For example, ethyl acetoacetate and 2-hydroxybenzaldehyde yield ethyl 2-oxo-2H-chromene-3-carboxylate under acidic conditions.

Reaction Conditions :

Nitrophenyl Group Introduction

Nitration of the chromene intermediate is achieved using nitric acid-sulfuric acid mixtures. Para-substitution is favored due to steric and electronic effects, though byproducts like ortho-nitro derivatives may form.

Key Parameters :

Carboxamide Formation

The ester group of the nitrated chromene is converted to a carboxamide via aminolysis. Reaction with 4-nitroaniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) yields the final product.

Typical Protocol :

- Dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1 mmol) and 4-nitroaniline (1.2 mmol) in dichloromethane.

- Add DCC (1.25 mmol) at 0°C.

- Stir for 16 hours at room temperature.

- Filter and concentrate to obtain the crude product.

- Purify via recrystallization (ethanol/water).

One-Pot Two-Component Synthesis

Methodology

A streamlined approach combines Knoevenagel condensation and aminolysis in a single pot, eliminating intermediate isolation. Ethyl acetoacetate, 2-hydroxybenzaldehyde, and 4-nitroaniline react sequentially under reflux.

Reaction Scheme :

$$

\text{Ethyl acetoacetate} + \text{2-hydroxybenzaldehyde} \xrightarrow{\text{piperidine, EtOH}} \text{Ethyl 2-oxo-2H-chromene-3-carboxylate} \xrightarrow{\text{4-nitroaniline}} \text{N-(4-nitrophenyl)-2H-chromene-3-carboxamide}

$$

Optimized Conditions :

- Catalyst: Piperidine (10 mol%)

- Solvent: Ethanol

- Temperature: Reflux (78°C)

- Time: 6–8 hours

- Yield: 80–90%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. A representative protocol involves:

Solvent-Free Conditions

Eco-friendly approaches use minimal or no solvents. Grinding reactants with a catalytic amount of NaOH in a mortar yields the product in 75–80% yield.

Optimization of Reaction Conditions

Catalyst Screening

Catalysts significantly impact yield and reaction rate. Comparative data are shown below:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | EtOH | 78 | 6 | 90 |

| Ammonium acetate | Toluene | 110 | 8 | 85 |

| NaOH (solvent-free) | – | 25 | 2 | 78 |

| DCC | DCM | 25 | 16 | 65 |

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve solubility but may degrade nitro groups. Ethanol balances reactivity and cost.

Characterization Techniques

Spectroscopic Analysis

Mass Spectrometry

HRMS (ESI) m/z: Calculated for C₁₆H₁₁N₂O₄ [M+H]⁺: 295.0725; Found: 295.0728.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Traditional Multi-Step | 65 | 95 | Moderate | High (toxic solvents) |

| One-Pot | 90 | 98 | High | Moderate |

| Microwave-Assisted | 92 | 97 | High | Low |

| Solvent-Free | 78 | 90 | Low | Very Low |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The chromene ring can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Oxidation: Potassium permanganate, acetone as solvent.

Major Products Formed

Reduction: 4-aminophenyl-2H-chromene-3-carboxamide.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives of the chromene ring.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-nitrophenyl)-2H-chromene-3-carboxamide exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antioxidant Effects : Its antioxidant properties contribute to cellular protection against oxidative stress .

Applications in Medicinal Chemistry

This compound is being explored for its therapeutic potential in several areas:

- Cancer Therapy :

-

Anti-inflammatory Agents :

- Research has highlighted its efficacy in reducing levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage models. This positions it as a potential treatment for conditions like arthritis or inflammatory bowel disease.

- Antioxidant Applications :

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with other chromene derivatives:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(2,4-dinitrophenyl)-2H-chromene-3-carboxamide | Two nitro groups | Enhanced biological activity but increased toxicity | Higher reactivity due to multiple nitro groups |

| N-(2-methyl-4-aminophenyl)-2H-chromene-3-carboxamide | Amino group instead of nitro | Different reactivity; potential for different biological effects | Amino group alters interaction profiles |

| N-(2-methyl-4-hydroxyphenyl)-2H-chromene-3-carboxamide | Hydroxy group | Potential for hydrogen bonding; altered solubility | Hydroxy group enhances solubility and reactivity |

This table illustrates how the presence of different functional groups can affect the biological activity and reactivity of chromene derivatives.

Case Studies

Several case studies have been conducted to evaluate the applications of this compound:

-

Anticancer Activity Evaluation (2023) :

- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Anti-inflammatory Effects Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with this compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

-

Antioxidant Activity Assessment (2024) :

- Objective : Evaluate the antioxidant properties using DPPH radical scavenging assay.

- Findings : The compound exhibited significant radical scavenging activity, highlighting its potential as an antioxidant agent.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chromene ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

N-(4-Methoxyphenethyl)-2-Oxo-2H-Chromene-3-Carboxamide

- Structural Difference : The phenyl group is substituted with a 4-methoxy (-OCH₃) group attached via a phenethyl chain.

- Impact : Methoxy is electron-donating, enhancing solubility and altering electronic interactions compared to the nitro group. This compound’s extended alkyl chain may increase lipophilicity, affecting membrane permeability .

- Synthesis : Multi-step procedure starting with ethyl 2-oxo-2H-chromene-3-carboxylate, followed by amidation with 4-methoxyphenethylamine .

2-Oxo-N-(4-Sulfamoylphenyl)-2H-Chromene-3-Carboxamide

- Structural Difference : The phenyl ring bears a sulfamoyl (-SO₂NH₂) group.

- This derivative was synthesized via refluxing 3-carboxycoumarin with 4-sulfamoylaniline in acetic acid .

N-(4-Acetamidophenyl)-8-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide

- Structural Difference : Features a 4-acetamido (-NHCOCH₃) group on the phenyl ring and an 8-methoxy substituent on the coumarin core.

- This dual substitution highlights tunability for specific applications .

Core Scaffold Modifications

N-(4-Chlorophenyl)-N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)-2-Oxo-2H-Chromene-3-Carboxamide

- Structural Difference : Incorporates a dihydrothiophene sulfone moiety and a 4-chlorophenyl group.

- Impact : The sulfur-containing heterocycle introduces conformational rigidity and additional hydrogen-bonding sites. Chlorine’s electronegativity may enhance stability and bioactivity compared to nitro derivatives .

N-(4-Chloro-3-Nitrophenyl)Thiophene-2-Carboxamide

- Structural Difference : Replaces the coumarin core with a thiophene ring.

Biological Activity

N-(4-nitrophenyl)-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, highlighting its potential applications in cancer treatment, antimicrobial activity, and enzyme inhibition.

Chemical Structure and Properties

This compound features a chromene backbone substituted with a nitrophenyl group. The structural formula can be represented as follows:

This structure contributes to its unique biological activities, which are primarily attributed to the chromene moiety's ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. Research indicates that compounds within the chromene class can induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cell lines, leading to inhibited cell proliferation.

- Apoptotic Pathways : It triggers apoptosis by activating caspase pathways. For instance, studies have reported increased expression of pro-apoptotic genes such as P53 and Bax, alongside down-regulation of anti-apoptotic genes like Bcl-2 and CDK4 in treated cancer cells .

Case Study: Colon Cancer

In a specific study involving colon cancer cell lines (HCT116), treatment with this compound resulted in:

- Increased mRNA levels of pro-apoptotic genes (P53 and Bax).

- Decreased levels of CDK4 and Bcl-2 mRNA compared to control groups.

- Induction of DNA fragmentation, indicative of apoptosis .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains. The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 8.0 |

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in cancer progression and inflammation:

- Carbonic Anhydrases : The compound has been reported to selectively inhibit human carbonic anhydrase isoforms (hCA IX and hCA XII), which are implicated in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. Modifications to the chromene structure, such as varying substituents on the phenyl ring or altering functional groups, can significantly impact its potency and selectivity against different biological targets .

Q & A

Basic: What are the optimized synthetic routes for N-(4-nitrophenyl)-2H-chromene-3-carboxamide, and how can researchers address low yield challenges?

Methodological Answer:

The synthesis typically involves a multi-step approach :

- Step 1: Formation of the chromene core via acid/base-catalyzed condensation of salicylaldehyde derivatives with β-ketoesters .

- Step 2: Amidation using coupling reagents like EDCI or DCC to introduce the 4-nitrophenyl carboxamide group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as ester hydrolysis .

- Yield Optimization:

- Use anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis.

- Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity.

- Low yields (<50%) often stem from incomplete amidation; monitoring by TLC or in situ FT-IR for carboxamide bond formation (1650–1700 cm⁻¹) is recommended .

Basic: Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR:

- Confirm the chromene scaffold (δ 6.5–8.5 ppm for aromatic protons) and nitrophenyl substituents (distinct para-nitro splitting patterns) .

- Carboxamide protons appear as broad singlets (δ 8.0–8.5 ppm) .

- IR Spectroscopy:

- Stretching vibrations at ~1680 cm⁻¹ (C=O of carboxamide) and ~1520/1340 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .

- LC-MS/HPLC:

- High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₆H₁₂N₂O₄: calculated 296.08 g/mol).

- Purity >95% by HPLC (C18 column, acetonitrile/water mobile phase) ensures batch consistency .

Advanced: How do electronic effects of the 4-nitrophenyl group influence the reactivity of the chromene carboxamide core in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The para-nitro group enhances electrophilicity at the carboxamide carbonyl, facilitating nucleophilic attacks (e.g., by amines or thiols).

- Experimental Validation:

- Practical Implications:

- Design derivatives via SN2 reactions with secondary amines to improve solubility or bioactivity .

Advanced: What strategies can resolve contradictions in structure-activity relationship (SAR) studies when comparing this compound with halogenated analogs?

Methodological Answer:

- Case Study: Contradictory cytotoxicity data (e.g., IC₅₀ varies between breast cancer MCF-7 and liver cancer HepG2 cell lines) may arise from substituent-specific target interactions.

- Resolution Strategies:

- Targeted Proteomics: Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differential protein binding (e.g., tubulin vs. topoisomerase inhibition) .

- Molecular Docking (AutoDock Vina): Compare binding affinities of nitro vs. chloro analogs to ATP-binding pockets (e.g., EGFR kinase) to rationalize activity disparities .

- Meta-Analysis: Aggregate data from multiple assays (e.g., apoptosis vs. cell cycle arrest) to distinguish substituent effects on mechanism .

Advanced: What in vitro methodologies are recommended to assess the anticancer potential of this compound, and how can researchers validate target specificity?

Methodological Answer:

- Primary Screening:

- MTT Assay: Dose-response curves (1–100 µM) on cancer vs. normal cell lines (e.g., HEK293) to determine selectivity indices .

- Flow Cytometry: Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Target Validation:

- siRNA Knockdown: Silence putative targets (e.g., Bcl-2, survivin) to confirm pathway dependency .

- Surface Plasmon Resonance (SPR): Measure direct binding to recombinant proteins (e.g., PARP-1) with KD calculations .

- Contradiction Management: Discrepancies in IC₅₀ values across studies may reflect assay conditions (e.g., serum concentration); replicate under standardized protocols .

Advanced: How can researchers leverage computational tools to predict the metabolic stability of this compound derivatives?

Methodological Answer:

- In Silico Tools:

- ADMET Prediction (SwissADME): Assess logP (lipophilicity), CYP450 metabolism, and P-glycoprotein substrate likelihood .

- MetaSite: Simulate Phase I/II metabolism (e.g., nitro reduction to amine, glucuronidation) .

- Experimental Cross-Validation:

- Microsomal Stability Assay: Incubate derivatives with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .

- Reactive Metabolite Screening: Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.